molecular formula C17H17N3O5 B300325 4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

Numéro de catalogue B300325
Poids moléculaire: 343.33 g/mol
Clé InChI: IMVNSAABZLOQOG-IUODEOHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of the natural product cephalosporin C, which is a beta-lactam antibiotic. The synthesis of this compound is complex and involves multiple steps, making it challenging to produce on a large scale. However, the potential benefits of this compound have led to extensive research on its synthesis, mechanism of action, and applications.

Mécanisme D'action

The mechanism of action of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate is similar to that of other beta-lactam antibiotics. This compound inhibits bacterial cell wall synthesis by binding to and inactivating the penicillin-binding proteins (PBPs) that are responsible for cross-linking the peptidoglycan strands in the bacterial cell wall. This leads to the weakening and eventual lysis of the bacterial cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[hydroxy(oxido)amino]benzyl (this compound)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate have been studied extensively. This compound has been shown to have low toxicity in vitro and in vivo, making it a potentially safe and effective treatment option. Additionally, this compound has been shown to have good stability and solubility, which are important factors in drug development.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate is its potential as a broad-spectrum antibiotic. This compound has shown activity against several bacterial strains, including those that are resistant to other antibiotics. Additionally, this compound has shown anticancer activity in vitro, making it a potential treatment option for cancer.
One of the main limitations of this compound is its complex synthesis process, which makes it challenging to produce on a large scale. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.

Orientations Futures

There are several future directions for research on 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate. One direction is to further study its antibacterial activity and determine its potential as a treatment option for antibiotic-resistant infections. Another direction is to study its anticancer activity in vivo and determine its potential as a cancer treatment. Additionally, more research is needed to optimize the synthesis process and determine the optimal dosage and administration route for this compound.

Méthodes De Synthèse

The synthesis of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate involves several steps. The process starts with the conversion of cephalosporin C to 7-aminocephalosporanic acid (7-ACA), which is then reacted with 4-hydroxybenzylamine to form 7-ACA-4-hydroxybenzylamide. This intermediate is then oxidized to form 4-[hydroxy(oxido)amino]benzyl (this compound)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate.

Applications De Recherche Scientifique

The potential applications of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate are vast. This compound has been studied for its antibacterial properties and has shown promising results against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been studied for its potential use in cancer treatment, as it has shown anticancer activity in vitro.

Propriétés

Formule moléculaire

C17H17N3O5

Poids moléculaire

343.33 g/mol

Nom IUPAC

(4-nitrophenyl)methyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

InChI

InChI=1S/C17H17N3O5/c1-11-7-8-18(19-15(9-11)12(2)16(19)21)17(22)25-10-13-3-5-14(6-4-13)20(23)24/h3-9,12,15H,10H2,1-2H3/t12-,15-/m1/s1

Clé InChI

IMVNSAABZLOQOG-IUODEOHRSA-N

SMILES isomérique

C[C@@H]1[C@H]2C=C(C=CN(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C

SMILES

CC1C2C=C(C=CN(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C

SMILES canonique

CC1C2C=C(C=CN(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.